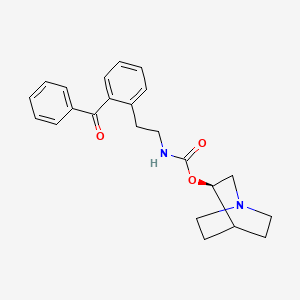
(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinuclidine ring and a benzoylphenethylcarbamate moiety. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinuclidine Ring: The quinuclidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinuclidine derivative in the presence of a Lewis acid catalyst.
Carbamate Formation: The final step involves the reaction of the benzoylphenethylamine with an isocyanate to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine ring or the benzoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: can be compared with other similar compounds, such as:
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: A structurally similar compound with slight variations in the substituents.
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: Another analog with different functional groups attached to the quinuclidine ring.
The uniqueness of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1956436-64-8 |
|---|---|
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m0/s1 |
InChIキー |
NSKBRJBDYOPZBY-NRFANRHFSA-N |
異性体SMILES |
C1CN2CCC1[C@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


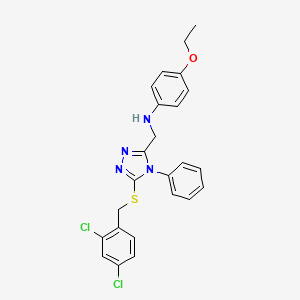
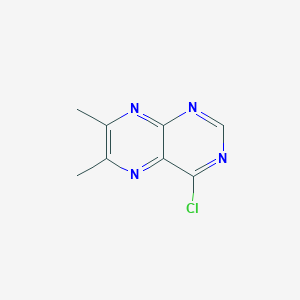
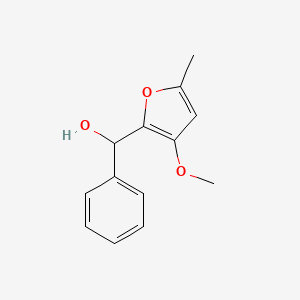
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)
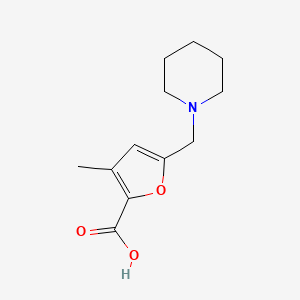
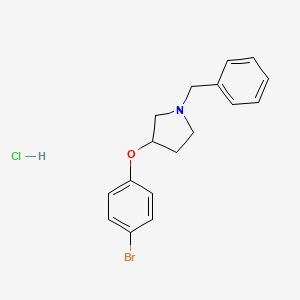

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
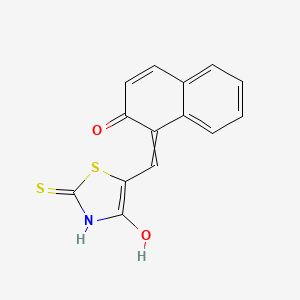

![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)

